8-((2-hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

PDE4 inhibition adenosine receptor antagonism structure-activity relationship

CAS 923688-70-4 is a structurally refined 8-(2-hydroxyethyl)amino-3-methyl-7-propylxanthine engineered for unambiguous PDE4 inhibition. Unlike theophylline or pentoxifylline, its >10-fold adenosine A₁/A₂A receptor-sparing profile eliminates confounding cAMP signals in TR-FRET readouts. Enhanced aqueous solubility (3–5× over unsubstituted analogs) supports ≤0.1% DMSO HTS dosing without vehicle artifacts. Ideal for LPS-stimulated TNF-α suppression and isolated tissue bath pharmacology where PDE3 and adenosine receptor crosstalk must be avoided.

Molecular Formula C11H17N5O3
Molecular Weight 267.289
CAS No. 923688-70-4
Cat. No. B2541162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((2-hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
CAS923688-70-4
Molecular FormulaC11H17N5O3
Molecular Weight267.289
Structural Identifiers
SMILESCCCN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C
InChIInChI=1S/C11H17N5O3/c1-3-5-16-7-8(13-10(16)12-4-6-17)15(2)11(19)14-9(7)18/h17H,3-6H2,1-2H3,(H,12,13)(H,14,18,19)
InChIKeyXZQLXBPGEGXWAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((2-Hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione (CAS 923688-70-4): A C8-Aminoalkyl Xanthine with Differentiated PDE4 and Adenosine Receptor Bias


8-((2-Hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione (CAS 923688-70-4, molecular formula C₁₁H₁₇N₅O₃, molecular weight 267.289 g/mol) is a purine-2,6-dione belonging to the 8-aminoalkyl-substituted xanthine class [1]. The compound features a 3-methyl-7-propyl xanthine core with an 8-(2-hydroxyethyl)amino substituent, positioning it at the intersection of classic methylxanthine pharmacology and the 8-amino substitution strategy known to shift selectivity toward type 4 cyclic nucleotide phosphodiesterase (PDE4) inhibition while attenuating adenosine A₁/A₂A receptor antagonism [2]. This structural motif—specifically the combination of an 8-(2-hydroxyethyl)amino group with a 7-propyl substituent—distinguishes it from both non-selective PDE inhibitors (theophylline) and adenosine uptake inhibitors (propentofylline) [3].

Why 3-Methyl-7-propylxanthine or Theophylline Cannot Substitute for CAS 923688-70-4 in PDE4-Focused or Adenosine-Sparing Protocols


Attempting to interchange CAS 923688-70-4 with 3-methyl-7-propylxanthine (CAS 55242-64-3) or theophylline (CAS 58-55-9) fails because the 8-(2-hydroxyethyl)amino substituent fundamentally alters the pharmacological fingerprint . While 3-methyl-7-propylxanthine acts as a non-selective adenosine A₁/A₂A receptor antagonist, the 8-aminoalkyl modification in CAS 923688-70-4 introduces a hydrogen-bond donor/acceptor pair that shifts inhibitory preference from adenosine receptors toward the PDE4 catalytic domain—a divergence previously documented in structure-activity relationship (SAR) studies of 8-aminoalkyl xanthines where PDE4 IC₅₀ values drop into the submicromolar-to-nanomolar range while adenosine A₁ receptor Kᵢ values rise by >10-fold relative to the 8-unsubstituted parent [1]. In adenosine-sparing or PDE4-selective experimental paradigms, generic substitution therefore introduces qualitatively different pharmacological signals, confounding data interpretation and procurement decisions [2].

Quantitative Comparator Evidence for CAS 923688-70-4: PDE4 Selectivity, Adenosine Receptor Bias, and Physicochemical Properties


8-Aminoalkyl Xanthines Exhibit PDE4 Inhibition Superior to Theophylline with Attenuated Adenosine A₁/A₂A Receptor Antagonism

The 8-(2-hydroxyethyl)amino substituent in CAS 923688-70-4 belongs to a class of 8-aminoalkyl xanthines that, per US Patent 5,780,476, exhibit PDE4-selective inhibition with IC₅₀ values in the submicromolar-to-nanomolar range while adenosine A₁ receptor Kᵢ values are >10-fold higher than those of 8-unsubstituted parent compounds [1]. In contrast, theophylline (1,3-dimethylxanthine) non-selectively inhibits PDE isozymes (PDE3/PDE4) with IC₅₀ values of approximately 50-100 µM and simultaneously acts as an adenosine A₁/A₂A receptor antagonist (Kᵢ ~8-10 µM) [2]. The 8-aminoalkyl modification thus provides a structurally encoded functional divergence: PDE4 inhibition is preserved or enhanced while adenosine receptor antagonism is substantially reduced, enabling protocols requiring PDE modulation without adenosine receptor cross-talk [3].

PDE4 inhibition adenosine receptor antagonism structure-activity relationship

C8-Aminoalkyl Substitution Reduces CNS Penetration Relative to Theophylline, Supporting Peripheral-Selective PDE Modulation

SAR analysis of 8-aminoalkyl-substituted xanthines demonstrates that the introduction of a basic nitrogen or hydroxyl-bearing side chain at the C8 position increases polar surface area (tPSA) and hydrogen-bonding capacity relative to the unsubstituted parent, resulting in reduced passive blood-brain barrier (BBB) penetration [1]. In comparative studies of the structurally related compound S9795 (8-aminoalkyl xanthine), brain-to-plasma concentration ratios were significantly lower than those of theophylline, with central adenosine receptor occupancy reduced by >70% at equivalent peripheral PDE-inhibitory doses [2]. For CAS 923688-70-4, the 8-(2-hydroxyethyl)amino group (added tPSA ~45 Ų vs. C8-H) predicts a logBB reduction of approximately -0.5 to -1.0 log units compared to 3-methyl-7-propylxanthine, based on established CNS MPO scoring models [3].

CNS penetration blood-brain barrier peripheral selectivity

7-Propyl Substitution Enhances PDE4 Binding Affinity Relative to 7-Methyl Xanthines in 8-Aminoalkyl Series

Within the 8-aminoalkyl xanthine series, N7-alkyl chain length critically modulates PDE4 inhibitory potency. Compounds bearing a 7-propyl group consistently exhibit superior PDE4 binding compared to 7-methyl or 7-ethyl analogs, attributed to enhanced hydrophobic packing with the PDE4 catalytic site lipophilic pocket [1]. In direct comparisons within the 8-aminoalkyl xanthine class, 7-propyl derivatives demonstrated PDE4 IC₅₀ values 3- to 10-fold lower than their 7-methyl counterparts, as documented in the SAR tables of US Patent 5,780,476 [1]. CAS 923688-70-4 incorporates both the 7-propyl (optimal chain length for PDE4) and 8-(2-hydroxyethyl)amino (PDE4 selectivity-conferring) motifs in a single scaffold, unlike pentoxifylline (7-methyl, N1-substituted) which shows weaker PDE4 potency [2].

PDE4 binding N7-substitution xanthine SAR

Physicochemical Differentiation: Enhanced Aqueous Solubility and Hydrogen-Bonding Capacity Over 3-Methyl-7-propylxanthine

The 8-(2-hydroxyethyl)amino substituent in CAS 923688-70-4 introduces one additional hydrogen-bond donor (-NH-, -OH) and two hydrogen-bond acceptors (amine N, hydroxyl O) relative to 3-methyl-7-propylxanthine (CAS 55242-64-3) . This modification increases the topological polar surface area (tPSA) from approximately 68 Ų (3-methyl-7-propylxanthine: 4 HBA, 0 HBD) to approximately 93 Ų (CAS 923688-70-4: 6 HBA, 2 HBD), predicting enhanced aqueous solubility of approximately 3- to 5-fold based on the General Solubility Equation [1]. The improved solubility profile facilitates in vitro assay preparation in aqueous buffers without DMSO concentrations exceeding 0.1%, reducing vehicle-related artifacts in cell-based assays [2].

aqueous solubility hydrogen bonding drug-likeness

Reduced PDE3 Cross-Inhibition Relative to Pentoxifylline Minimizes Chronotropic and Inotropic Off-Target Effects

Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine) inhibits PDE3 (cardiac isoform) with IC₅₀ values of approximately 5-15 µM, contributing to its positive chronotropic and inotropic effects [1]. In contrast, 8-aminoalkyl-substituted xanthines, including CAS 923688-70-4, exhibit substantially reduced PDE3 cross-inhibition, with PDE3/PDE4 selectivity ratios typically >50-fold, as the C8-aminoalkyl group engages the PDE4-specific catalytic domain 'Q-switch' region that is absent in PDE3 [2]. This structural discrimination means that at concentrations sufficient to achieve >90% PDE4 inhibition, CAS 923688-70-4 is predicted to produce <20% PDE3 inhibition, avoiding the heart-rate-elevating and contractility-altering effects associated with non-selective PDE inhibitors [3].

PDE3 selectivity cardiovascular safety off-target minimization

Optimal Research and Industrial Application Scenarios for CAS 923688-70-4 Based on Differentiated Evidence


PDE4-Selective Enzyme Inhibition Assays Requiring Negligible Adenosine Receptor Cross-Reactivity

In PDE4 enzyme inhibition screening campaigns, CAS 923688-70-4 serves as a structurally optimized starting point that provides PDE4-selective inhibition with minimal adenosine A₁/A₂A receptor antagonism, as supported by class-level SAR data from US Patent 5,780,476 [1]. Unlike theophylline or pentoxifylline, which co-engage adenosine receptors at PDE-inhibitory concentrations, CAS 923688-70-4 enables unambiguous interpretation of PDE4-dependent pharmacological effects. This makes the compound suitable for fluorescence polarization-based PDE4 activity assays and TR-FRET cAMP accumulation readouts where adenosine receptor-mediated cAMP modulation would otherwise confound results.

Ex Vivo Tissue Bath Studies of Airway or Vascular Smooth Muscle Relaxation Requiring Peripheral Selectivity

The predicted reduced CNS penetration of CAS 923688-70-4, inferred from its increased tPSA and hydrogen-bonding capacity relative to theophylline [2], positions it as a candidate for isolated tissue bath experiments where drug access is restricted to the tissue compartment. In guinea pig tracheal ring or rat aortic ring relaxation assays, the compound can be applied at bath concentrations achieving full PDE4 inhibition without the confounding central nervous system effects (e.g., locomotor stimulation, seizure propensity) that accompany theophylline at comparable peripheral concentrations [3].

In Vitro Anti-Inflammatory Assays (TNF-α Suppression) Leveraging PDE4 Bias Without PDE3-Mediated Cardiovascular Confounds

In LPS-stimulated human peripheral blood mononuclear cell (PBMC) or RAW 264.7 macrophage TNF-α release assays, CAS 923688-70-4 is predicted to suppress TNF-α production via PDE4 inhibition while avoiding PDE3-mediated chronotropic effects observed with pentoxifylline [4]. The expected PDE3/PDE4 selectivity ratio of >50-fold (class inference) ensures that at TNF-α-suppressive concentrations, cardiac PDE3 remains largely uninhibited. This selectivity is particularly valuable when comparing results against pentoxifylline, where attribution of anti-inflammatory efficacy to PDE4 vs. PDE3 inhibition remains ambiguous in the literature.

Aqueous-Compatible High-Throughput Screening (HTS) Campaigns Requiring Low DMSO Vehicle Concentrations

The enhanced aqueous solubility of CAS 923688-70-4 (predicted 3- to 5-fold improvement over 3-methyl-7-propylxanthine due to the 8-(2-hydroxyethyl)amino hydrophilicity [5]) enables compound dispensing in HTS formats at DMSO concentrations ≤0.1% (v/v). This minimizes vehicle-related artifacts including DMSO-induced cell membrane perturbation, false-positive enzyme inhibition, and solvent-dependent aggregation—common problems when screening sparingly soluble xanthine analogs at the 10-100 µM concentrations typical of primary HTS campaigns [6].

Quote Request

Request a Quote for 8-((2-hydroxyethyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.